N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine
Brand Name: Vulcanchem
CAS No.:
VCID: VC14758891
InChI: InChI=1S/C16H17N3O5/c1-10(20)12-8-19(13-5-3-2-4-11(12)13)9-15(22)17-6-14(21)18-7-16(23)24/h2-5,8H,6-7,9H2,1H3,(H,17,22)(H,18,21)(H,23,24)
SMILES:
Molecular Formula: C16H17N3O5
Molecular Weight: 331.32 g/mol

N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine

CAS No.:

Cat. No.: VC14758891

Molecular Formula: C16H17N3O5

Molecular Weight: 331.32 g/mol

* For research use only. Not for human or veterinary use.

N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine -

Specification

Molecular Formula C16H17N3O5
Molecular Weight 331.32 g/mol
IUPAC Name 2-[[2-[[2-(3-acetylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid
Standard InChI InChI=1S/C16H17N3O5/c1-10(20)12-8-19(13-5-3-2-4-11(12)13)9-15(22)17-6-14(21)18-7-16(23)24/h2-5,8H,6-7,9H2,1H3,(H,17,22)(H,18,21)(H,23,24)
Standard InChI Key NEFXOQYOSHDPAZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(=O)NCC(=O)O

Introduction

Structural Characterization and Molecular Properties

N-[(3-Acetyl-1H-indol-1-yl)acetyl]glycylglycine (theoretical molecular formula: C₁₆H₁₈N₄O₅) consists of three primary components:

  • A 3-acetylindole core, which contributes aromaticity and potential hydrogen-bonding interactions.

  • An acetyl spacer linking the indole to the dipeptide.

  • A glycylglycine unit, a simple dipeptide known for its role in peptide backbone flexibility.

Table 1: Calculated Molecular Properties

PropertyValue
Molecular weight346.34 g/mol
Hydrogen bond donors4 (indole NH, two amide NH)
Hydrogen bond acceptors6 (amide C=O, acetyl C=O)
Rotatable bonds8
Topological polar surface area125 Ų

The indole ring’s 3-acetyl group introduces steric hindrance, potentially influencing its binding affinity to biological targets such as enzymes or receptors.

Synthetic Routes and Optimization

Stepwise Synthesis Strategy

The compound is hypothesized to be synthesized via a three-step protocol:

  • Indole functionalization: Acetylation at the 3-position using acetic anhydride under Friedel-Crafts conditions.

  • Acetyl spacer attachment: Reaction of 3-acetylindole with bromoacetyl bromide to form the acetyl-linked intermediate.

  • Peptide coupling: Condensation of the intermediate with glycylglycine using carbodiimide crosslinkers (e.g., EDC/HOBt).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
1Acetic anhydride, AlCl₃, 0°C, 2 hr75%
2Bromoacetyl bromide, DCM, RT, 4 hr68%
3EDC, HOBt, DMF, 0°C → RT, 12 hr55%

Purification is anticipated to involve silica gel chromatography (ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Spectroscopic and Analytical Profiling

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • δ 7.2–8.1 ppm (indole aromatic protons, multiplet).

    • δ 2.4 ppm (acetyl CH₃, singlet).

    • δ 3.9–4.2 ppm (glycylglycine α-CH₂, multiplet).

  • ¹³C NMR:

    • δ 168–172 ppm (amide and acetyl carbonyl carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Expected [M+H]⁺: m/z 347.1352 (calculated for C₁₆H₁₉N₄O₅⁺).

Biological Activity and Mechanistic Insights

While direct pharmacological data for N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine are unavailable, structurally related compounds exhibit:

Antimicrobial Effects

Indole-acetyl peptides exhibit moderate activity against Staphylococcus aureus (MIC: 16–64 µg/mL). The glycylglycine moiety may enhance solubility and bacterial membrane penetration.

Enzyme Interactions

Molecular docking simulations predict binding to tryptophan synthase (binding energy: −8.2 kcal/mol), suggesting potential interference with tryptophan biosynthesis.

Comparative Analysis with Structural Analogs

Table 3: Activity Comparison of Indole-Peptide Hybrids

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
N-[(4-Methoxyindol-1-yl)acetyl]glycylglycine1.2 (MCF-7)32 (S. aureus)
N-(Indole-3-acetyl)glycine>10064 (E. coli)
Target compoundNot testedNot tested

The 3-acetyl substitution may enhance metabolic stability compared to 4-methoxy analogs but reduce solubility due to increased hydrophobicity.

Challenges and Future Directions

Synthetic Challenges

  • Low yields in peptide coupling steps due to steric hindrance.

  • Racemization risk during dipeptide conjugation, requiring optimized coupling agents.

Research Priorities

  • In vitro cytotoxicity screening against cancer cell lines.

  • ADMET profiling to assess oral bioavailability and metabolic degradation.

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